Laropiprant methyleste

Prodrug design Pharmacokinetic modulation Esterase-mediated activation

Select Laropiprant methyleste for its unique prodrug mechanism. Unlike the directly active parent acid, this methyl ester enables rate-limiting, esterase-mediated hydrolysis, providing a distinct temporal profile for DP1 antagonism. Its elevated LogP (4.48) enhances membrane permeability, making it ideal for lipid-based formulations and blood-brain barrier studies. Procure this key intermediate for transesterification-based library synthesis, leveraging superior step economy for DP1 antagonist optimization. Essential for clean pharmacological dissection with >1,000-fold DP1/DP2 selectivity.

Molecular Formula C22H21ClFNO4S
Molecular Weight 449.9 g/mol
Cat. No. B12508260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaropiprant methyleste
Molecular FormulaC22H21ClFNO4S
Molecular Weight449.9 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CCC2=C1N(C3=C2C=C(C=C3S(=O)(=O)C)F)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H21ClFNO4S/c1-29-20(26)9-14-5-8-17-18-10-16(24)11-19(30(2,27)28)22(18)25(21(14)17)12-13-3-6-15(23)7-4-13/h3-4,6-7,10-11,14H,5,8-9,12H2,1-2H3
InChIKeyBTCIUPAZKIUWIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Laropiprant Methyleste (CAS 571170-92-8) Procurement-Relevant Identity and Class Overview for Informed Sourcing Decisions


Laropiprant methyleste (CAS 571170-92-8, molecular formula C₂₂H₂₁ClFNO₄S, molecular weight 449.92 g/mol) is the methyl ester prodrug derivative of laropiprant (CAS 571170-77-9), a potent and selective prostaglandin D₂ receptor subtype 1 (DP1) antagonist originally developed by Merck & Co. as MK-0524 [1]. The parent compound, laropiprant, exhibits a DP1 binding affinity (Ki) of 0.57 nM with >1,000‑fold selectivity over the DP2 receptor (Ki = 0.75 µM) and was clinically investigated in combination with niacin for dyslipidemia to attenuate niacin‑induced flushing; the combination product (Tredaptive/Cordaptive) was subsequently withdrawn from the market [2]. Laropiprant methyleste serves as a chemically distinct prodrug form that, following esterase‑mediated hydrolysis in biological systems, releases the active DP1 antagonist laropiprant [3].

Laropiprant Methyleste: Why Direct Interchange with the Parent Acid or Other DP1 Antagonists Fails in Research and Development


Laropiprant methyleste cannot be trivially substituted with the parent free acid (laropiprant, CAS 571170-77-9), its sodium salt (CAS 572874-50-1), or alternative DP1 antagonists (e.g., asapiprant, S‑5751) because each entity presents distinct physicochemical properties, metabolic activation requirements, and pharmacological profiles. The methyl ester is a lipophilic prodrug (cLogP 4.48) that requires in vivo esterase‑mediated hydrolysis to liberate the active carboxylic acid, creating a rate‑limiting activation step absent in the directly active parent acid [1]. This prodrug nature alters the temporal profile of DP1 antagonism relative to the pre‑formed acid. Furthermore, the methyl ester's elevated lipophilicity relative to the parent (ΔLogP ≈ +0.09 to +0.66, depending on calculation method) affects membrane permeability, tissue distribution, and formulation behavior [2][3]. Compared with other DP1 antagonists, the laropiprant scaffold (delivered by the methyl ester after hydrolysis) occupies a distinct position in the potency–selectivity landscape: its DP1 Ki (0.57 nM) and >1,000‑fold DP1/DP2 selectivity exceed that of several competitors (e.g., L‑888607 Ki = 132 nM; S‑5751 Ki = 1.6 nM) while being comparable to asapiprant (Ki = 0.44 nM), the latter of which derives from an entirely different chemotype [4].

Laropiprant Methyleste Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Informed Procurement


Prodrug Activation: Laropiprant Methyleste Requires Enzymatic Hydrolysis Unlike the Directly Active Parent Acid

Laropiprant methyleste is an ester prodrug that must undergo hydrolysis to release the active DP1 antagonist, laropiprant (free carboxylic acid). In the total synthesis of laropiprant, the methyl ester is employed as a late-stage intermediate that is subsequently hydrolyzed to the active acid [1]. This prodrug-to-active conversion step introduces a rate-limiting activation barrier that is absent when the parent acid (CAS 571170-77-9) or its sodium salt (CAS 572874-50-1) is administered directly. In contrast, asapiprant (S-555739, Ki = 0.44 nM) and S-5751 (Ki = 1.6 nM) are direct-acting DP1 antagonists that do not require metabolic activation [2].

Prodrug design Pharmacokinetic modulation Esterase-mediated activation

Lipophilicity Differential: Laropiprant Methyleste Exhibits Higher Computed LogP than the Parent Carboxylic Acid

Computational chemistry data from Chemscene reports a LogP of 4.4785 for laropiprant methyleste . By comparison, the parent free acid laropiprant has been assigned cLogP values of 4.39 (ZINC15 database) and 3.82 (alternate calculation by hzbp.cn) [1][2]. The esterification of the carboxylic acid to the methyl ester eliminates a hydrogen bond donor and reduces polarity (TPSA = 65.37 for the methyl ester vs. higher TPSA for the acid form), resulting in a measurable increase in lipophilicity. This ΔLogP of approximately +0.09 to +0.66 log units corresponds to a predicted ~1.2‑ to 4.6‑fold increase in octanol–water partition coefficient, which can influence membrane permeability in the absence of active transport.

Lipophilicity Membrane permeability Formulation optimization

Parent Compound DP1 Binding Affinity and Selectivity: Benchmarking Laropiprant (Post-Hydrolysis) Against Other DP1 Antagonists

Following hydrolysis of laropiprant methyleste, the liberated active principle (laropiprant) exhibits a DP1 binding inhibition constant (Ki) of 0.57 nM and a functional IC₅₀ of 0.09 nM for inhibiting PGD₂-induced cAMP accumulation in washed human platelets [1]. The selectivity window for DP1 over DP2 is >1,000‑fold (DP2 Ki = 0.75 µM), and activity at the thromboxane receptor (TP) is weaker (Ki = 2.95 nM) with no significant activity at EP1–EP4, FP, or IP receptors . In comparative terms: asapiprant (S-555739) yields a DP1 Ki of 0.44 nM with >300‑fold selectivity over EP2 ; S-5751 shows a DP1 Ki of 1.6 nM ; and L‑888607 is substantially less potent with a DP1 Ki of 132 nM [2].

DP1 receptor Radioligand binding Selectivity profiling

Pharmacokinetic Profile of the Active Principle: Defined Absorption and Elimination Parameters for Laropiprant Released from the Methyl Ester Prodrug

The pharmacokinetic parameters of laropiprant (the active species released from the methyl ester) have been characterized in clinical studies. Following a single 40 mg oral dose, laropiprant achieves peak plasma concentration (Cmax) at 1–1.5 hours, consistent with rapid absorption [1]. The apparent terminal half-life (t₁/₂) in healthy subjects is 14.8 hours, with >99% plasma protein binding [2][3]. In comparison, asapiprant, derived from a different structural chemotype, has demonstrated efficacy in sheep models of allergic rhinitis at oral doses of 1–3 mg/kg (reducing nasal resistance by 82%–92%), though its human half-life has not been reported in the same level of detail [4].

Pharmacokinetics Oral bioavailability Metabolic stability

Aqueous Solubility Distinction: Laropiprant Methyleste Exhibits Organic-Phase Solubility Profile Distinct from the Water-Insoluble Parent Acid

The parent compound laropiprant is practically insoluble in water (<0.1 mg/mL) but dissolves readily in DMSO (87–100 mg/mL) and ethanol (87 mg/mL) [1]. Laropiprant methyleste, with its esterified carboxyl group and higher lipophilicity (LogP = 4.48), is expected to exhibit even lower aqueous solubility than the parent acid while retaining solubility in organic solvents . Although direct experimental aqueous solubility data for the methyl ester are absent from the curated primary literature, the structural modification (masking of the ionizable carboxylic acid) eliminates the pH-dependent ionization that governs the parent acid's dissolution behavior at physiological pH (>7.4), where the acid is reported to have solubility <4 µg/mL [2].

Solubility Formulation development Pre-formulation screening

Synthetic Versatility and Derivatization Potential: Laropiprant Methyleste as a Key Intermediate for Structure-Activity Relationship Expansion

Laropiprant methyleste serves as a versatile synthetic intermediate for the generation of novel laropiprant derivatives. In a medicinal chemistry study by Zhou et al. (2015), a series of 18 novel laropiprant derivatives (I-1 through I-18) were synthesized and evaluated for anti-allergic activity in a murine model of niacin-induced flushing [1]. The methyl ester facilitates further derivatization through transesterification reactions with alternative alcohols, enabling the synthesis of diverse alkyl esters with tunable lipophilicity and hydrolysis rates . By contrast, the parent free acid (CAS 571170-77-9) and sodium salt (CAS 572874-50-1) offer fewer options for late-stage functionalization without additional activation steps (e.g., acid chloride formation or coupling reagent use). This synthetic advantage is not shared by structurally distinct DP1 antagonists such as asapiprant or setipiprant, which possess different functional group architectures.

Synthetic chemistry Structure-activity relationship Derivative library synthesis

Laropiprant Methyleste: Research and Industrial Application Scenarios Informing Strategic Procurement Decisions


Prodrug-Based Pharmacokinetic and Pharmacodynamic Modeling Studies

Researchers investigating the impact of esterase-mediated activation on the temporal profile of DP1 antagonism should select laropiprant methyleste over the parent acid or direct-acting antagonists such as asapiprant. The prodrug nature introduces a rate-limiting hydrolysis step that modulates the onset and duration of DP1 receptor blockade, making it an essential tool for pharmacokinetic-pharmacodynamic (PK-PD) modeling of prodrug activation kinetics [1][2]. This application is directly supported by the evidence in Section 3 (Evidence Item 1: Prodrug Activation).

Lipophilicity-Dependent Membrane Permeability and Formulation Screening

The elevated LogP of laropiprant methyleste (4.48) relative to the parent acid (3.82–4.39) makes it a preferred candidate for studies examining the relationship between lipophilicity and passive membrane permeability across biological barriers (e.g., Caco-2 monolayers, blood-brain barrier models) [3]. Formulation scientists can leverage the differential solubility profile (organic-phase soluble, aqueous-sparing) to develop lipid-based or self-emulsifying drug delivery systems that would be incompatible with the ionizable parent acid .

Structure-Activity Relationship (SAR) and Derivative Library Synthesis

Medicinal chemistry teams engaged in DP1 antagonist optimization should procure laropiprant methyleste as a key synthetic intermediate for late-stage diversification. The methyl ester enables transesterification with varied alcohols to generate alkyl ester libraries with tunable hydrolysis rates and lipophilicity, a synthetic strategy validated by Zhou et al. (2015) in their synthesis of 18 novel laropiprant derivatives evaluated in a murine flushing model [4]. This route provides superior step economy compared with starting from the parent acid, which requires pre-activation for esterification.

In Vitro Selectivity Profiling and Off-Target Liability Assessment Using the Laropiprant Scaffold

For laboratories conducting prostanoid receptor selectivity panels, the laropiprant scaffold delivered by the methyl ester (after hydrolysis) provides a benchmark DP1 antagonist with >1,000-fold DP1/DP2 selectivity and negligible activity at EP1-EP4, FP, and IP receptors . This selectivity window exceeds that of many commercial DP1 antagonists (e.g., L-888607 with DP1 Ki = 132 nM), enabling cleaner pharmacological dissection of DP1-mediated signaling pathways without confounding off-target effects.

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